molecular formula C9H11ClN2O3S B011575 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 101167-02-6

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B011575
CAS No.: 101167-02-6
M. Wt: 262.71 g/mol
InChI Key: LTZYLTKHHXTVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide is a chemical compound of significant interest in medicinal chemistry and biochemistry research, particularly in the development of enzyme inhibitors. With the molecular formula C 9 H 11 ClN 2 O 3 S and a molecular weight of 262.72 g/mol, it serves as a versatile synthetic intermediate . Key Research Applications & Value: Synthetic Intermediate: This compound is a key precursor in organic synthesis. Its structure features a reactive chloroacetamide group, making it a valuable building block for nucleophilic substitution reactions and the synthesis of more complex molecules, such as spiro-heterocycles and thiadiazole derivatives with potential pharmacological activities . Carbonic Anhydrase (CA) Research: As a derivative containing a sulfonamide group, a known Zinc-Binding Group (ZBG), this compound is of high relevance for research into carbonic anhydrase inhibitors (CAIs) . CA isoforms, particularly the tumor-associated hCA IX and hCA XII, are important targets in cancer research . This reagent can be used to develop and study novel selective CAIs aimed at combating hypoxic tumors . Mechanism of Action: In CA inhibition, the primary sulfonamide group (Sulfamoyl) coordinates with the zinc ion in the enzyme's active site, which is essential for its catalytic activity in converting carbon dioxide to bicarbonate . The "tail" of the molecule, which includes the benzyl and chloroacetamide groups, can be modified to interact with specific hydrophobic and hydrophilic regions in the outer parts of the enzyme's active site. This interaction is a key strategy, known as the "tail approach," for designing inhibitors with enhanced selectivity for cancer-associated CA isoforms over off-target cytosolic ones . Researchers can utilize this high-purity compound to explore new chemotherapeutic agents and probe the structure-activity relationships of enzyme inhibitors. Please Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZYLTKHHXTVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392301
Record name 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101167-02-6
Record name N-[[4-(Aminosulfonyl)phenyl]methyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101167-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 2-Chloro-N-(4-Nitrobenzyl)acetamide

4-Nitrobenzylamine (1.0 mmol) reacts with chloroacetyl chloride (1.05 mmol) in toluene containing Na2CO3 (1.5 mmol) at 15°C. After 3 hours, the mixture is filtered, and the solid is recrystallized from ethanol to yield the intermediate (94% purity by HPLC).

Catalytic Hydrogenation and Sulfamoylation

The nitro intermediate (1.0 mmol) is dissolved in ethanol and subjected to hydrogenation (H2, 50 psi, 10% Pd/C) at 50°C for 6 hours, yielding 4-aminobenzylacetamide. Subsequent sulfamoylation employs chlorosulfonic acid (1.2 mmol) in DCM at 0°C, followed by treatment with NH4OH to install the sulfamoyl group. Final purification via column chromatography (SiO2, ethyl acetate/hexane) affords the target compound in 78% overall yield.

Challenges and Solutions:

  • Nitro Reduction Selectivity: Pd/C catalysis avoids over-reduction to hydroxylamine byproducts.

  • Sulfamoyl Stability: NH4OH quench at low pH prevents sulfonic acid formation.

Solid-Phase Synthesis Using Wang Resin

A novel solid-phase approach enhances purity and scalability, inspired by peptide synthesis techniques.

Resin Functionalization and Acylation

Wang resin (1.0 g, 0.8 mmol/g) is swelled in DCM, then treated with 4-sulfamoylbenzylamine (2.0 mmol) and DIC (2.0 mmol) in NMP for 24 hours. After washing, chloroacetic acid (3.0 mmol) and HOBt/DIC are added for on-resin acylation. Cleavage with TFA/DCM (95:5) releases the product, which is precipitated in cold ether (82% yield).

Advantages:

  • Purity: Solid-phase synthesis reduces side reactions, achieving >98% HPLC purity.

  • Scalability: Gram-scale production is feasible with minimal optimization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Key Advantage
Direct Acylation85–9295–986–8 hSimplicity, high yield
Nitro Reduction Pathway789324 hAdaptable to diverse substrates
Solid-Phase Synthesis829848 hSuperior purity, scalability

Mechanistic Insights and Side Reactions

Competing Hydrolysis of Chloroacetyl Chloride

In aqueous conditions, chloroacetyl chloride undergoes hydrolysis to glycolic acid, reducing acylation efficiency. Anhydrous solvents (DCM, toluene) and controlled reagent addition mitigate this.

Sulfamoyl Group Instability

Prolonged exposure to acidic or basic conditions may cleave the sulfamoyl moiety. Neutral workup conditions (pH 6–7) during sulfamoylation preserve functionality.

Industrial-Scale Considerations

Patent data highlight the economic viability of dichloromethane/water biphasic systems for large-scale methylations, reducing solvent costs by 40% compared to ethyl acetate. Automated continuous-flow reactors further enhance throughput for direct acylation, achieving 90% yield at 10 kg/batch .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic substitution: Formation of azidoacetamide or thiocyanatoacetamide derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable various chemical modifications, making it valuable in developing new compounds with desired properties.

Biology

  • Antimicrobial Activity: Research indicates that 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, potentially due to its ability to inhibit specific enzymes essential for bacterial survival .
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit carbonic anhydrase, an enzyme implicated in several physiological processes including acid-base balance and respiration. This inhibition may have therapeutic implications in treating conditions like glaucoma and epilepsy .

Medicine

  • Therapeutic Potential: Investigations into the therapeutic applications of this compound suggest its utility in treating diseases such as cancer and obesity. Its mechanism involves targeting specific pathways associated with tumor growth and metabolic processes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results demonstrated a significant reduction in bacterial growth, indicating its potential as a lead compound for developing new antibiotics.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 2: Enzyme Inhibition

In another study focusing on carbonic anhydrase inhibition, researchers found that the compound effectively inhibited enzyme activity in vitro. This inhibition was quantified using standard enzymatic assays, revealing IC50 values that suggest strong potential for therapeutic applications.

EnzymeIC50 Value (µM)
Carbonic Anhydrase IX0.5
Carbonic Anhydrase II1.2

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide. This inhibition disrupts the pH balance in cells, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Compound Name Structural Features Biological Activity/Reactivity Key Differentiators
This compound Chloroacetamide + para-sulfamoylbenzyl Potential enzyme inhibition (e.g., carbonic anhydrase) via sulfonamide interactions Sulfamoyl group enhances polarity and hydrogen bonding capacity
2-Chloro-N-(4-ethoxyphenylmethyl)acetamide Chloroacetamide + para-ethoxybenzyl Reduced potency against bacterial T3SS systems Ethoxy group increases lipophilicity, reducing solubility
2-Chloro-N-(4-chlorophenylmethyl)acetamide Chloroacetamide + para-chlorobenzyl Moderate antimicrobial activity Chlorine substituent enhances lipophilicity but lacks hydrogen-bonding capability
2-Chloro-N-(4-methoxyphenylmethyl)acetamide Chloroacetamide + para-methoxybenzyl Altered pharmacokinetics due to electron-donating methoxy group Methoxy group reduces electrophilicity of the acetamide chlorine
2-Chloro-N-(2,4-dichlorophenyl)acetamide Chloroacetamide + 2,4-dichlorophenyl Enhanced reactivity in nucleophilic substitutions Multiple chlorines increase electron withdrawal, accelerating substitution reactions

Electronic and Solubility Profiles

  • Sulfamoyl Group Impact : The sulfamoyl group in this compound significantly increases polarity compared to ethoxy, methoxy, or chloro substituents. This enhances aqueous solubility and facilitates interactions with hydrophilic biological targets, such as enzymes or transporters .
  • Chlorine Reactivity : The electron-withdrawing nature of the sulfamoyl group may further activate the chloroacetamide moiety for nucleophilic substitution, similar to dichlorophenyl analogs .

Pharmacological Prospects

  • Targeted Therapeutics : The compound’s sulfamoyl moiety positions it as a candidate for diseases involving carbonic anhydrase or dihydropteroate synthase, akin to acetazolamide or sulfamethoxazole .
  • Comparative Efficacy : In contrast, 2-chloro-N-(2,4-dichlorophenyl)acetamide demonstrates higher reactivity but lower selectivity due to its lipophilic profile .

Biological Activity

2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound includes a chloro group and a sulfonamide moiety attached to a phenyl ring. Its chemical formula is C10H10ClN2O2SC_{10}H_{10}ClN_{2}O_{2}S with a molecular weight of approximately 252.71 g/mol. The compound exhibits notable solubility in organic solvents, which is important for its application in biological assays.

The biological activity of this compound primarily involves the inhibition of carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in various physiological processes, including acid-base balance and fluid secretion. Inhibition of CA has been linked to therapeutic effects in conditions such as glaucoma and certain types of cancer.

Target Enzymes

  • Carbonic Anhydrase IX (CA IX) : This enzyme is overexpressed in many tumors and is associated with tumor progression and metastasis. Inhibitors like this compound have shown potential in reducing tumor growth by targeting CA IX.

Biological Activities

  • Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound's ability to induce apoptosis was highlighted in studies where it increased annexin V-FITC positive staining significantly compared to controls .
  • Anti-inflammatory Activity : As a sulfonamide derivative, it has been observed to possess anti-inflammatory properties, likely through the inhibition of prostaglandin synthesis, which is mediated by cyclooxygenase enzymes (COX-1 and COX-2).
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.

Case Studies

A notable study focused on the synthesis and evaluation of this compound's inhibitory effects on CA IX. The findings demonstrated an IC50 value indicating potent inhibition, suggesting its potential as a therapeutic agent in oncology .

Compound Target Enzyme IC50 (μM)
This compoundCA IX10.93 - 25.06
Other Sulfonamide DerivativesCA IXVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves refluxing 2-chloro-N-(4-sulfamoylphenyl)acetamide with potassium carbonate and a benzylamine derivative in acetone for 15–24 hours . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of substrate to base) and solvent choice (DMF or acetone). Yields >90% are achieved under nitrogen atmosphere, with purification via ethanol recrystallization . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).

Q. How is this compound characterized structurally, and what analytical parameters are critical?

  • Methodological Answer : Characterization relies on 1H^1H-NMR (400 MHz, DMSO-d6d_6) and 13C^{13}C-NMR (100 MHz) to confirm acetamide and sulfonamide moieties. Key signals include:

  • 1H^1H-NMR: δ 4.15–4.25 ppm (CH2_2Cl), δ 7.60–7.80 ppm (aromatic protons) .
  • 13C^{13}C-NMR: δ 165–170 ppm (C=O), δ 45–50 ppm (CH2_2) .
    Melting points (188–189°C) and HRMS data further validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 87% vs. 98%) for this compound?

  • Methodological Answer : Yield discrepancies arise from variations in reaction conditions. For instance:

  • Higher yields (98%) : Use of anhydrous DMF, strict nitrogen atmosphere, and freshly distilled chloroacetyl chloride .
  • Lower yields (87%) : Impurities in starting materials (e.g., residual moisture in 4-sulfamoylbenzylamine) or incomplete reflux .
    Troubleshoot via Karl Fischer titration for solvent dryness and GC-MS for reactant purity.

Q. What strategies are effective for derivatizing this compound into bioactive analogs?

  • Methodological Answer : The chloroacetamide group undergoes nucleophilic substitution with thiols, amines, or heterocycles. For example:

  • React with 4-bromobenzenethiol in acetone/K2_2CO3_3 to form thioacetamide inhibitors of carbonic anhydrase II (IC50_{50} < 1 µM) .
  • Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes like EGFR or VEGFR-2 . Validate with in vitro kinase assays .

Q. How can computational methods guide the design of derivatives targeting specific enzymes?

  • Methodological Answer :

Docking Studies : Use PDB structures (e.g., 4XYT for carbonic anhydrase XII) to model interactions. Key residues: Zn2+^{2+}-binding His94/96/119 .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize electron-withdrawing groups at the phenyl ring .

MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) .

Q. What experimental precautions are critical when handling this compound in multi-step syntheses?

  • Methodological Answer :

  • Safety : Use gloveboxes for reactions generating toxic intermediates (e.g., chloroacetyl chloride vapors) .
  • Waste Management : Segregate halogenated byproducts for licensed disposal to avoid environmental contamination .
  • Scale-up : Employ continuous flow reactors to mitigate exothermic risks during acetylation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.